molecular formula C26H20FN3O5 B2548112 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1206989-15-2

2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B2548112
CAS RN: 1206989-15-2
M. Wt: 473.46
InChI Key: XIKJFKYSJLYHEH-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. While the specific compound is not directly mentioned in the provided papers, similar structures such as 1,3,4-oxadiazole derivatives and isoquinoline analogs have been synthesized and evaluated for various biological activities, including antitumor and antimicrobial effects .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including one-pot methods for efficiency. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a one-pot three-component method, which could be a similar approach for synthesizing the compound . Additionally, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a fluoroquinazolinylpiperidinyl moiety involved a pharmacophore hybrid approach, indicating the potential for complex synthetic routes that may be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and Mass spectrometry, and in some cases, confirmed by single-crystal X-ray diffraction . These techniques would likely be used to analyze the molecular structure of 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes interactions with biological targets, leading to biological activities such as apoptosis in cancer cells . The presence of the 1,3,4-oxadiazole moiety and the fluorophenyl group suggests that the compound may undergo bioactive interactions, potentially inhibiting the growth of cancer cells or microbes .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are crucial for their biological activity and stability. For example, the photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives were studied to understand their stability and behavior under light exposure . Similarly, the solubility, stability, and photostability of 2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one would need to be characterized to predict its behavior in biological systems and its suitability for further development as a therapeutic agent.

Relevant Case Studies

Case studies involving similar compounds have shown promising biological activities. For instance, certain 1,3,4-oxadiazole derivatives exhibited significant antibacterial and antifungal activities, suggesting potential applications in crop protection . Another compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, showed remarkable anti-TB and antimicrobial activities, which could be indicative of the potential of the compound . Additionally, 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines demonstrated cytotoxicity against tumor cell lines, with one compound advancing to clinical trials . These case studies highlight the importance of evaluating the biological activities of new compounds in various models to determine their therapeutic potential.

Scientific Research Applications

Synthesis and Characterization

  • Novel quinazolinone derivatives, including compounds with 4-fluorophenyl groups, have been synthesized and characterized for their potential anti-inflammatory and analgesic properties (Farag et al., 2012).
  • Synthesis techniques have been developed for creating α-aminophosphonate derivatives with anticancer activities, using one-pot three-component methods (Fang et al., 2016).

Biological Activity and Anticancer Properties

  • Compounds with the 4-fluorophenyl group have shown significant biological activities, including antibacterial, antioxidant, and anti-tuberculosis effects, making them potential candidates for drug development (Mamatha S.V et al., 2019).
  • Certain derivatives exhibit potent cytotoxicity against various human cancer cell lines, highlighting their potential as antitubulin agents in cancer therapy (Soussi et al., 2015).

Molecular Docking and Drug Design

  • The design and synthesis of compounds, including those with 4-fluorophenyl moieties, have been guided by molecular docking studies to identify potential leads for anticancer drugs (Sirgamalla & Boda, 2019).
  • Novel hybrid approaches have led to the development of compounds with antimicrobial properties, combining different pharmacophores for enhanced activity (Desai et al., 2013).

Photophysical and Electrochemical Properties

  • Research into the synthesis and properties of novel fluorophores, including those with 4-fluorophenyl groups, has implications for the development of advanced materials for optoelectronic applications (Bojinov & Panova, 2007).

properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKJFKYSJLYHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

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